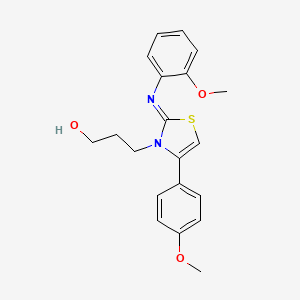

(Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol

Descripción

The compound "(Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol" is a thiazole derivative featuring a propan-1-ol side chain and two methoxyphenyl substituents. Its Z-configuration arises from the imino group’s orientation, which influences molecular planarity and intermolecular interactions. The hydroxyl group in the propanol chain enables hydrogen bonding, affecting solubility and crystal packing .

Propiedades

IUPAC Name |

3-[4-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-16-10-8-15(9-11-16)18-14-26-20(22(18)12-5-13-23)21-17-6-3-4-7-19(17)25-2/h3-4,6-11,14,23H,5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKPCFCHCYTOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl groups. One common method is the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the thiazole ring. The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imine group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may yield an amine.

Aplicaciones Científicas De Investigación

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Case Studies : In vitro studies have shown that this compound can inhibit the proliferation of breast and lung cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 6.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases.

Research Insights:

- Cytokine Modulation : Studies have shown that it can reduce levels of pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be harnessed for therapeutic purposes in diseases like arthritis and inflammatory bowel disease.

Synthesis of Functional Materials

Thiazole derivatives are also being explored in material science for their ability to form coordination complexes with metals, which can be utilized in:

- Catalysis : They can serve as catalysts in organic reactions due to their ability to stabilize transition states.

- Sensors : The unique electronic properties make them suitable for developing sensors that detect environmental pollutants or biological markers.

Mecanismo De Acción

The mechanism of action of 3-[4-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular hydrogen bonds compared to Compounds 4 and 5, which lack such groups. This is critical for solubility in polar solvents and melting points. For example, pyrazoline derivatives with hydroxyl groups (e.g., ) exhibit melting points >200°C due to H-bonding networks, while non-polar analogs (e.g., Compound 4) melt at lower temperatures (~150–170°C) .

Lumping Strategy :

As per , compounds with similar structures (e.g., methoxyphenyl vs. fluorophenyl thiazoles) may be grouped for predictive modeling. However, substituent electronic profiles (methoxy vs. fluoro) significantly alter reactivity in oxidation or hydrolysis, limiting the lumping approach’s accuracy .

Research Tools and Methodologies

- Crystallography : SHELXL and WinGX were used to determine structures of analogs (e.g., Compounds 4 and 5). These tools enable precise bond-length and angle comparisons, critical for validating the target compound’s Z-configuration.

- Hydrogen Bond Analysis: Graph set analysis could quantify differences in H-bonding motifs between the target compound and non-hydroxylated analogs.

Actividad Biológica

(Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known to enhance biological activity through various mechanisms. The presence of methoxy groups on the phenyl rings contributes to the lipophilicity and overall stability of the compound, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research has indicated that thiazole derivatives exhibit significant antioxidant properties. A study evaluating related compounds showed that they could effectively scavenge free radicals, with an EC50 value indicating potency in antioxidant activity . This property is crucial for mitigating oxidative stress-related diseases.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. One study highlighted that thiazoles with electrophilic characteristics could induce ferroptosis—a regulated form of cell death—demonstrating high potency against cancer cells . The compound's structural features may allow it to target specific proteins involved in cancer cell survival, such as GPX4.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial effects. Compounds similar to (Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

The biological activities of (Z)-3-(4-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol can be attributed to several mechanisms:

- Electrophilic Attack : The thiazole ring can undergo nucleophilic attack by thiols in cellular environments, leading to selective cytotoxicity in cancer cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival, such as Pin1 .

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce stress responses in target cells, leading to apoptosis or necrosis.

Study 1: Ferroptosis Induction

In a study focused on thiazole derivatives, it was found that compounds with similar structures could induce ferroptosis in cancer cells. The research utilized density functional theory calculations and NMR kinetic studies to elucidate the mechanism behind the cytotoxic effects observed .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of related thiazole derivatives using the DPPH method. The results indicated significant scavenging activity, with certain derivatives achieving low EC50 values, highlighting their potential as therapeutic agents against oxidative stress .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.